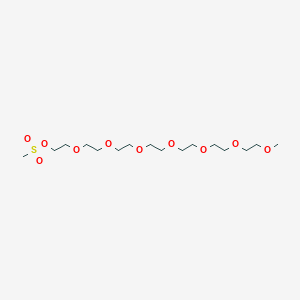

m-PEG8-MS

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSVPRBGVPHWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-57-8 | |

| Record name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-MS: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound is a chemical compound featuring a monomethylated polyethylene (B3416737) glycol (PEG) chain with eight repeating ethylene (B1197577) glycol units, terminating in a highly reactive mesylate (methanesulfonyl) group. The methoxy (B1213986) cap prevents unwanted crosslinking reactions, ensuring monofunctional reactivity. The PEG linker itself imparts desirable physicochemical properties to conjugated molecules, including increased hydrophilicity, improved stability, and reduced immunogenicity.[]

The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution by various functional groups, most notably amines and thiols.[2][3] This reactivity is the cornerstone of its utility in bioconjugation.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

| Property | Value | References |

| Chemical Formula | C16H34O10S | [2][3] |

| Molecular Weight | 418.5 g/mol | [2][3] |

| Purity | ≥95% to >98% | [2][3] |

| Appearance | White to off-white solid or viscous liquid | [4] |

| Solubility | Soluble in water and most organic solvents | [4][5] |

| Storage Conditions | -20°C, desiccated | [3][4] |

Key Applications in Drug Development

The unique properties of this compound make it a versatile tool in the development of novel therapeutics. Its primary applications lie in its role as a flexible and hydrophilic linker.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component of the linker can enhance the solubility and stability of the ADC.[][6] The linker's length and composition are critical for the ADC's efficacy and pharmacokinetic profile.[6]

-

PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker, for which this compound can serve as a building block, is crucial for orienting the two ligands to form a stable ternary complex between the target protein and the E3 ligase.[7][8] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for specific substrates and reaction conditions.

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes the conjugation of this compound to a molecule containing a primary amine via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Amine-containing substrate (e.g., protein, peptide, or small molecule)

-

Anhydrous aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

-

Analytical equipment (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the anhydrous aprotic polar solvent in the reaction vessel.

-

Addition of Base: Add 2-3 molar equivalents of the non-nucleophilic base to the reaction mixture. The base acts as a scavenger for the methanesulfonic acid byproduct.

-

Addition of this compound: Dissolve this compound in the same solvent and add it to the reaction mixture. A molar excess of this compound (typically 1.5-5 equivalents) is recommended to drive the reaction to completion.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC or LC-MS). For less reactive amines, the temperature can be moderately increased (e.g., to 40-60°C).

-

Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted this compound.

-

Purification: The desired PEGylated product is purified from the reaction mixture using an appropriate chromatographic technique. SEC is often suitable for purifying PEGylated proteins, while RP-HPLC is commonly used for smaller molecules.

-

Characterization: The purified product should be characterized to confirm successful conjugation and to determine the degree of PEGylation. MS is used to confirm the mass of the conjugate, and NMR can be used to verify the structure.

General Protocol for Nucleophilic Substitution with a Thiol

This protocol outlines the conjugation of this compound to a thiol-containing molecule.

Materials:

-

This compound

-

Thiol-containing substrate (e.g., protein with cysteine residues, peptide, or small molecule)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5) or a polar aprotic solvent (e.g., DMF)

-

Reducing agent (for proteins with disulfide bonds, e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., SEC or RP-HPLC)

-

Analytical equipment (e.g., MS, SDS-PAGE)

Procedure:

-

Thiol Preparation (if necessary): For proteins with disulfide bonds, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature to reduce the disulfide bonds and expose the free thiols.

-

Reaction Setup: Dissolve the thiol-containing substrate in the chosen buffer or solvent. For reactions in aqueous buffers, ensure the pH is maintained between 7.0 and 7.5 to favor the thiolate anion, which is the more nucleophilic species.

-

Addition of this compound: Dissolve this compound in the reaction buffer/solvent and add it to the substrate solution. A 10-20 fold molar excess of this compound is typically used.[4]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[4] Monitor the reaction progress by an appropriate method.

-

Purification: Purify the PEGylated product from unreacted starting materials and byproducts using a suitable chromatographic method such as SEC for proteins or RP-HPLC for smaller molecules.

-

Characterization: Analyze the purified product to confirm conjugation. SDS-PAGE can show a shift in molecular weight for PEGylated proteins. MS is used to determine the precise mass of the conjugate and the degree of PEGylation.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving PEG linkers derived from precursors like this compound.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A generalized workflow for ADC synthesis using a PEG linker.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and the broader life sciences. Its well-defined structure, coupled with the reactivity of the mesylate group and the beneficial properties of the PEG chain, allows for the precise and efficient modification of biomolecules and small molecule drugs. The protocols and conceptual workflows provided in this guide offer a solid foundation for the practical application of this compound in the synthesis of next-generation therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions for each specific application is highly recommended.

References

- 2. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential nucleophilic substitutions permit orthogonal click functionalization of multicomponent PEG brushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]

The Role of m-PEG8-MS in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the precise modification of proteins, peptides, and other biomolecules is paramount for the development of sophisticated therapeutics and research tools. Among the arsenal (B13267) of chemical linkers, methoxy-polyethylene glycol (m-PEG) derivatives have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This technical guide focuses on a specific and versatile reagent, m-PEG8-MS (methoxy-polyethylene glycol with an eight-unit PEG chain and a terminal mesylate group), detailing its applications, the underlying chemistry, and practical considerations for its use in bioconjugation.

This compound is a popular choice in the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The monomethyl ether cap on one end of the polyethylene (B3416737) glycol chain prevents unwanted crosslinking reactions, ensuring that the linker reacts at a single, specific site. The core of its reactivity lies in the terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by various functional groups present on biomolecules, most notably amines and thiols. This allows for the stable and covalent attachment of the hydrophilic PEG8 spacer to the target molecule.

The eight-unit PEG chain itself is a critical component, striking a balance between providing sufficient hydrophilicity to counteract the often hydrophobic nature of drug payloads or protein-binding ligands, and maintaining a relatively low molecular weight to avoid significant alterations to the biological activity of the parent molecule. This guide will provide an in-depth exploration of the properties of this compound, quantitative data on its impact in bioconjugation, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Advantages of this compound in Bioconjugation

The utility of this compound in bioconjugation stems from a combination of the properties of its constituent parts: the methoxy (B1213986) cap, the PEG8 spacer, and the mesylate reactive group.

-

Single-Point Attachment: The methoxy group ensures that the linker is monofunctional, reacting only at the mesylate-activated terminus. This is crucial for creating well-defined bioconjugates and avoiding the formation of complex, heterogeneous mixtures that can arise from bifunctional linkers.

-

Enhanced Hydrophilicity and Solubility: The PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, is highly hydrophilic. The conjugation of this spacer to hydrophobic molecules, such as cytotoxic drugs in ADCs or small molecule inhibitors in PROTACs, significantly improves their solubility in aqueous buffers. This is a critical factor for preventing aggregation and improving the overall developability of the bioconjugate.

-

Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, increasing its hydrodynamic radius. This can lead to reduced renal clearance and a longer plasma half-life, allowing for sustained exposure to the target tissue and potentially a better therapeutic outcome. Studies have shown that ADCs with PEG linkers, particularly those with at least eight PEG units, exhibit improved tolerability and pharmacokinetic profiles.[1][2] For instance, ADCs with PEGs smaller than PEG8 were found to be less tolerated in preclinical models.[1]

-

Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a biocompatible polymer with low immunogenicity. The PEG chain can shield epitopes on the conjugated molecule, reducing its recognition by the immune system.

-

Versatile Reactivity: The mesylate group is a highly reactive leaving group that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles found on biomolecules. This includes the primary amines of lysine (B10760008) residues and the N-terminus of proteins, as well as the sulfhydryl groups of cysteine residues. This versatility allows for the conjugation of this compound to a wide range of biomolecules.

Quantitative Data on the Impact of PEG8 Linkers

The inclusion of a PEG8 linker can have a quantifiable impact on the properties and efficacy of a bioconjugate. The following tables summarize key quantitative data from studies on ADCs and other bioconjugates that utilize PEG8 or similar length PEG linkers.

| Parameter | Molecule | Linker | Observation | Reference |

| Pharmacokinetics | ||||

| Clearance Rate | Non-binding IgG-MMAE Conjugate | PEG8 | Significantly lower clearance compared to conjugates with PEG2 or PEG4 linkers. | [1] |

| Tolerability (Survival) | Non-binding IgG-MMAE Conjugate | PEG8 | 100% survival at 20 mg/kg dose, whereas PEG0 resulted in 100% mortality. | [2] |

| Drug-to-Antibody Ratio (DAR) vs. Clearance | ||||

| Antibody-Cytotoxin Conjugate | PEG8 stretcher | Mitigated the inverse relationship between DAR and clearance; DAR 2, 4, and 8 ADCs had similar PK parameters. | [3] | |

| In Vitro Cytotoxicity | ||||

| Affibody-MMAE Conjugate | 10 kDa PEG | 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate. | [4] | |

| Pharmacodynamics | ||||

| In Vivo Efficacy | Affibody-MMAE Conjugate | 10 kDa PEG | Improved tumor growth inhibition in an animal model compared to the non-PEGylated conjugate, despite lower in vitro cytotoxicity. | [4] |

Note: While some of the cited data refers to PEG linkers of different molecular weights (e.g., 10 kDa), the general trends observed are informative for understanding the impact of hydrophilic PEG linkers like this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound in bioconjugation.

Protocol 1: General Procedure for the Conjugation of this compound to a Protein via Amine Alkylation

This protocol describes a general method for the PEGylation of a protein by targeting primary amine groups (lysine residues and the N-terminus) with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)

-

This compound

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

-

Analytical instruments (e.g., SDS-PAGE, mass spectrometer)

Methodology:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in a buffer that does not contain primary amines (e.g., Tris). The pH of the buffer should be between 7.4 and 8.5 to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.

-

If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL). The use of anhydrous solvent is important to prevent hydrolysis of the mesylate group.

-

-

Conjugation Reaction:

-

Add a 5- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove the excess, unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis. SEC is often preferred for its ability to separate the PEGylated protein from the smaller, unreacted PEG reagent.

-

-

Characterization of the PEGylated Protein:

-

SDS-PAGE: Analyze the purified product by SDS-PAGE. Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry: Determine the molecular weight of the purified conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will confirm the covalent attachment of the this compound and can be used to determine the degree of PEGylation (the number of PEG chains attached per protein molecule).

-

Protocol 2: Synthesis of a PROTAC using a PEG8 Linker

This protocol outlines a generalized workflow for the synthesis of a PROTAC molecule where a PEG8 linker connects a target-binding ligand and an E3 ligase ligand. This example assumes the use of a heterobifunctional PEG8 derivative that can be synthesized from this compound.

Workflow Overview:

The synthesis of a PROTAC typically involves a multi-step process. In this generalized example, we will consider a scenario where this compound is first converted to an amine-terminated PEG8 linker, which is then coupled to a carboxylic acid-containing target-binding ligand. The resulting intermediate is then deprotected and coupled to an E3 ligase ligand.

Generalized Synthetic Steps:

-

Synthesis of an Amine-Terminated PEG8 Linker:

-

This compound can be converted to an azide-terminated PEG8 by reaction with sodium azide (B81097).

-

The azide can then be reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.

-

-

Coupling to the Target-Binding Ligand:

-

The amine-terminated PEG8 linker is then coupled to a target-binding ligand that contains a carboxylic acid functional group using standard peptide coupling reagents (e.g., EDC/NHS or HATU).

-

-

Deprotection (if necessary):

-

If the E3 ligase ligand or the target-binding ligand contains protecting groups, they are removed at this stage using appropriate deprotection conditions.

-

-

Coupling to the E3 Ligase Ligand:

-

The resulting intermediate is then coupled to the E3 ligase ligand to form the final PROTAC molecule. The specific coupling chemistry will depend on the functional groups present on the E3 ligase ligand.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in bioconjugation.

Caption: Experimental workflow for protein PEGylation with this compound.

Caption: Mechanism of action of a PROTAC utilizing a PEG8 linker.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, offering a straightforward method for the covalent attachment of a hydrophilic PEG8 spacer to biomolecules. Its utility is particularly evident in the development of complex therapeutics like ADCs and PROTACs, where the modulation of physicochemical properties is critical for efficacy and safety. The ability of the PEG8 linker to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity makes this compound a linker of choice for researchers and drug developers. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this compound in bioconjugation strategies, ultimately contributing to the advancement of novel therapeutics and a deeper understanding of biological systems.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-MS in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS) in nucleophilic substitution reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its application in bioconjugation and drug delivery systems. This document outlines the fundamental principles of its reactivity, factors influencing reaction outcomes, and protocols for its use and analysis.

Core Concepts: The Role of this compound in Bioconjugation

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the field of bioconjugation. Its structure, featuring a methoxy-capped eight-unit PEG chain and a terminal mesylate group, provides a unique combination of hydrophilicity and specific reactivity. The primary function of this compound is to covalently attach the PEG spacer to biomolecules such as proteins, peptides, and small molecule drugs through a nucleophilic substitution reaction. This process, known as PEGylation, can significantly enhance the therapeutic properties of the conjugated molecule by:

-

Increasing Hydrophilicity and Solubility: The ethylene (B1197577) glycol backbone of the PEG chain is highly hydrophilic, which can improve the solubility of hydrophobic molecules in aqueous environments.

-

Prolonging Plasma Half-life: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance rate, leading to a longer circulation time in the body.

-

Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of proteins, thereby reducing their potential to elicit an immune response.

-

Improving Stability: PEGylation can protect biomolecules from enzymatic degradation, enhancing their stability in vivo.

The key to the functionality of this compound lies in the terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making the terminal carbon atom of the PEG chain highly susceptible to attack by nucleophiles.

Mechanism of Action: Nucleophilic Substitution

The core mechanism of action of this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile (Nu:-) attacks the electrophilic carbon atom bearing the mesylate leaving group, resulting in the formation of a new covalent bond between the nucleophile and the PEG chain, and the displacement of the mesylate anion.

The general reaction can be depicted as follows:

m-PEG8-CH2-OMs + Nu:- → m-PEG8-CH2-Nu + MsO-

Where:

-

m-PEG8-CH2-OMs is the methoxy-PEG8-mesylate molecule.

-

Nu:- represents a nucleophile (e.g., the lone pair of electrons on a nitrogen atom in an amine or a sulfur atom in a thiol).

-

m-PEG8-CH2-Nu is the resulting PEGylated molecule.

-

MsO- is the mesylate leaving group.

The reaction proceeds through a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center, although this is often not a concern for the terminal carbon of a flexible PEG chain.

Reactivity with Common Nucleophiles in Bioconjugation

This compound is highly reactive towards a variety of nucleophiles commonly found in biomolecules:

-

Primary Amines (-NH2): The ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides are primary targets for PEGylation with this compound. The reaction forms a stable secondary amine linkage.

-

Thiols (-SH): The sulfhydryl group of cysteine residues is a potent nucleophile and reacts readily with this compound to form a stable thioether bond. Thiol-based conjugation is often site-specific due to the lower abundance and higher reactivity of free cysteine residues compared to lysine.

-

Hydroxyls (-OH): While less nucleophilic than amines and thiols, the hydroxyl groups of serine, threonine, and tyrosine residues can also react with this compound, particularly at higher pH values, to form ether linkages.

-

Carboxylates (-COO-): The carboxylate groups of aspartic and glutamic acid residues can act as nucleophiles, although they are generally less reactive than amines and thiols. The reaction results in the formation of an ester linkage, which may be susceptible to hydrolysis.

Quantitative Data on Reaction Parameters

The efficiency and outcome of the nucleophilic substitution reaction with this compound are influenced by several key parameters. While specific kinetic data for this compound is not extensively published, the following tables summarize the expected trends based on the principles of SN2 reactions and data from similar PEGylating agents. These tables are intended to serve as a guide for reaction optimization.

Table 1: Effect of pH on Nucleophile Reactivity and Reaction Yield

| Nucleophile | Optimal pH Range | Rationale | Expected Yield Trend |

| Primary Amine | 7.5 - 9.0 | The amine needs to be in its deprotonated, nucleophilic state. At lower pH, the amine is protonated (-NH3+) and non-nucleophilic. At very high pH, hydrolysis of the mesylate can become a competing reaction. | Increases with pH up to the optimal range, then may decrease due to competing hydrolysis. |

| Thiol | 6.5 - 8.0 | The thiol needs to be deprotonated to the more nucleophilic thiolate anion (-S-). The pKa of cysteine's thiol group is around 8.3, so a pH near this value favors thiolate formation without excessive hydrolysis of the mesylate. | Increases with pH as the concentration of the thiolate anion increases. |

| Hydroxyl | > 9.0 | The hydroxyl group is a weaker nucleophile and requires a higher pH to be deprotonated to the more reactive alkoxide ion (-O-). | Generally lower than for amines and thiols; significantly increases at higher pH. |

Table 2: Influence of Reaction Conditions on Yield

| Parameter | Condition | Effect on Reaction Rate | Effect on Yield | Notes |

| Temperature | Increase | Increases | Generally increases, but can also increase the rate of side reactions (e.g., hydrolysis). | Optimization is crucial. A common starting range is 4°C to room temperature (20-25°C). |

| Solvent | Aprotic polar (e.g., DMF, DMSO) | Generally faster | Can be higher due to better solvation of the transition state and prevention of hydrolysis. | Often used for small molecule conjugation. For biomolecules, aqueous buffers are necessary. Co-solvents can be used to improve solubility. |

| Molar Excess of this compound | Increase | Increases | Increases up to a certain point. | A higher excess drives the reaction to completion but can lead to multiple PEGylations on a single molecule and complicates purification. A 5-20 fold molar excess is a common starting point for protein conjugation. |

| Reaction Time | Increase | N/A | Increases until the reaction reaches completion. | Prolonged reaction times can lead to degradation of sensitive biomolecules or hydrolysis of the PEGylating agent. Reaction progress should be monitored. |

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins/peptides and for monitoring the reaction. These should be optimized for each specific application.

General Protocol for this compound Conjugation to a Protein

This protocol outlines the basic steps for labeling a protein with this compound, primarily targeting amine groups.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)

-

This compound

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution. The mesylate group is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

-

Conjugation Reaction:

-

Add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved this compound to the protein solution while gently stirring. The final concentration of DMSO should ideally not exceed 10% (v/v) of the total reaction volume to maintain protein stability.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal time and temperature should be determined empirically.

-

-

Quenching:

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by purifying the conjugate using SEC or dialysis.

-

Protocol for Monitoring Conjugation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to monitor the progress of the conjugation reaction and to characterize the final product.

Materials:

-

Aliquots of the conjugation reaction at different time points

-

LC-MS system with a suitable column (e.g., C4 or C18 for proteins/peptides)

-

Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

At various time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

If necessary, quench the reaction in the aliquot immediately by adding the quenching buffer or by acidifying with formic acid.

-

Dilute the sample in the initial mobile phase conditions.

-

-

LC Separation:

-

Inject the sample onto the LC system.

-

Separate the components using a suitable gradient of the mobile phases. The PEGylated protein will typically elute at a slightly different retention time than the unconjugated protein.

-

-

MS Analysis:

-

Analyze the eluent by mass spectrometry.

-

Deconvolute the mass spectra to determine the molecular weights of the species present.

-

Successful conjugation will be indicated by the appearance of new peaks corresponding to the mass of the protein plus one or more this compound units (mass of this compound is approximately 462.55 Da).

-

The relative abundance of the different species (unconjugated, mono-PEGylated, di-PEGylated, etc.) can be used to determine the degree of PEGylation and monitor the reaction progress over time.

-

Conclusion

This compound is a versatile and highly efficient reagent for the PEGylation of biomolecules and small molecule drugs. Its mechanism of action is centered on the principle of nucleophilic substitution, where the excellent leaving group ability of the mesylate moiety facilitates covalent bond formation with a wide range of nucleophiles. By understanding the core principles of this reaction and carefully controlling the reaction parameters such as pH, temperature, and stoichiometry, researchers can effectively utilize this compound to develop novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in drug development and other life science research.

A Technical Guide to the Solubility of m-PEG8-MS in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG8-MS (Methoxy-PEG8-Methanesulfonate), a versatile heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a representative workflow for its use in protein modification.

Introduction to this compound

This compound, also known as Methoxy-PEG8-Methanesulfonate, is a polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a methanesulfonyl (mesyl) group. The eight-unit PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as thiols and amines, facilitating the covalent attachment of the PEG moiety to proteins, peptides, and other molecules of interest.

Solubility of this compound and Related Compounds

The solubility of this compound and its derivatives is a key consideration for their use in bioconjugation protocols, which often involve both aqueous and organic solvent systems. The following table summarizes the available qualitative and quantitative solubility data for this compound and structurally similar compounds. It is important to note that "soluble" generally indicates that a clear solution can be formed, though the exact concentration may not be specified in all sources.

| Compound | Solvent | Solubility | Source |

| This compound (inferred) | Water | Soluble | BroadPharm (for PEG8-Ms) |

| Dimethyl Sulfoxide (DMSO) | Soluble | BroadPharm (for Ms-PEG8-Ms) | |

| Dichloromethane (DCM) | Soluble | BroadPharm (for Ms-PEG8-Ms) | |

| Dimethylformamide (DMF) | Soluble | BroadPharm (for Ms-PEG8-Ms) | |

| m-PEG8-Amine | Water | Soluble | BroadPharm |

| Dichloromethane (DCM) | Soluble | Conju-Probe | |

| Tetrahydrofuran (THF) | Soluble | Conju-Probe | |

| Acetonitrile | Soluble | Conju-Probe | |

| Dimethylformamide (DMF) | Soluble | Conju-Probe | |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | MedchemExpress | |

| m-PEG8-NHS Ester | Dimethyl Sulfoxide (DMSO) | Soluble | BroadPharm |

| Dichloromethane (DCM) | Soluble | BroadPharm | |

| Dimethylformamide (DMF) | Soluble | BroadPharm | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | MedchemExpress[1] | |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | MedchemExpress[1] |

Note: The solubility for this compound is inferred from closely related structures as direct quantitative data is limited. Researchers should perform their own solubility tests for specific applications.

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in a given solvent using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.[2]

Materials:

-

This compound

-

Solvents of interest (e.g., water, ethanol, DMSO, DCM, DMF)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of a Typical Bioconjugation Workflow

The following diagram illustrates a general workflow for the PEGylation of a protein with this compound. This process typically involves the conversion of the mesylate to a more amine-reactive species or reaction with a thiol group on the protein.

Caption: A generalized workflow for protein PEGylation.

This guide provides essential information on the solubility of this compound for researchers and professionals in drug development. For specific applications, it is always recommended to perform in-house solubility testing to ensure optimal results.

References

An In-depth Technical Guide to m-PEG8-MS: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS), a heterobifunctional crosslinker pivotal in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical properties, outlines its primary applications, and provides exemplary experimental protocols and logical workflows.

Core Properties of this compound

This compound is a chemical modification reagent characterized by a monodisperse chain of eight ethylene (B1197577) glycol units. One terminus of this chain is capped with a methoxy (B1213986) group, rendering it inert, while the other is functionalized with a mesylate (methanesulfonyl) group. This mesylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles such as amines and thiols. The polyethylene (B3416737) glycol (PEG) backbone imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of the conjugated molecule.

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers.

| Property | Value | Reference |

| Molecular Weight | 418.5 g/mol | [1] |

| Chemical Formula | C₁₆H₃₄O₁₀S | [1] |

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a versatile tool in the field of bioconjugation. The inert methoxy-capped end prevents unwanted crosslinking reactions, while the reactive mesylate group allows for specific, covalent attachment to biomolecules.

One of the primary applications of this compound is in PEGylation , the process of attaching PEG chains to proteins, peptides, or small molecules. PEGylation can:

-

Increase serum half-life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance.[2][3]

-

Reduce immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, minimizing recognition by the immune system.[2][3]

-

Enhance stability: PEGylation can protect biomolecules from proteolytic degradation.[2]

-

Improve solubility: The hydrophilic nature of the PEG linker enhances the solubility of hydrophobic molecules in aqueous media.[2]

Furthermore, this compound and similar PEG derivatives are integral components in the synthesis of PROTACs . These heterobifunctional molecules consist of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC influences its solubility, cell permeability, and the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex and efficient protein degradation.[4][5][6]

Experimental Protocols

The following is a detailed, exemplary protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein or a small molecule ligand.

Objective: To covalently attach this compound to a molecule containing a primary amine via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Analytical instrumentation for reaction monitoring and product characterization (e.g., LC-MS, HPLC)

Procedure:

-

Dissolution of Reactants:

-

Dissolve the amine-containing molecule in the chosen aprotic polar solvent in the reaction vessel. The concentration will depend on the solubility of the molecule.

-

In a separate container, dissolve this compound in the same solvent. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the amine-containing molecule is typically used to drive the reaction to completion.

-

-

Reaction Setup:

-

Place the reaction vessel containing the amine solution on a stirring apparatus.

-

Add the tertiary amine base (e.g., 2-3 equivalents) to the reaction mixture. The base will act as a proton scavenger.

-

-

Initiation of Reaction:

-

Slowly add the this compound solution to the stirring solution of the amine-containing molecule.

-

Allow the reaction to proceed at room temperature with continuous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS, to track the consumption of the starting materials and the formation of the desired product. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

-

Work-up and Purification:

-

Once the reaction is complete, the crude reaction mixture can be purified using standard techniques such as preparative HPLC or column chromatography to isolate the desired PEGylated product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical methods such as ¹H NMR, LC-MS, and HPLC.

-

Logical and Experimental Workflows

To visually represent the processes involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. m-PEG8-amine, 869718-81-0 | BroadPharm [broadpharm.com]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Stability and Storage of m-PEG8-MS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for methoxy-polyethylene glycol (8)-mesylate (m-PEG8-MS). Understanding the chemical stability of this reagent is critical for its effective use in PEGylation, bioconjugation, and the development of antibody-drug conjugates (ADCs). This document outlines the principal degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is a monofunctional PEGylation reagent characterized by a terminal methoxy (B1213986) group and a reactive mesylate (methanesulfonyl) group. The eight-unit polyethylene (B3416737) glycol chain confers hydrophilicity, biocompatibility, and flexibility to conjugated molecules, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and other nucleophiles. Its defined chain length ensures batch-to-batch consistency in bioconjugation applications.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, moisture, and exposure to oxygen and light. The primary degradation pathways are hydrolysis of the mesylate group and oxidative degradation of the polyethylene glycol backbone.

Hydrolytic Stability

Oxidative and Thermal Stability

The polyethylene glycol (PEG) backbone is prone to thermal-oxidative degradation. This process is typically initiated by heat, light, or the presence of transition metal ions and involves the formation of reactive radical species in the presence of oxygen. Degradation of the PEG chain can lead to chain scission, resulting in the formation of various byproducts, including aldehydes (such as formaldehyde (B43269) and acetaldehyde), ketones, and carboxylic acids.[3] Studies have shown that PEG can undergo thermal-oxidative degradation at temperatures as low as 70°C.[4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling conditions are recommended based on information from various suppliers.[1][2][4][5][6][7]

| Parameter | Condition | Rationale |

| Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes both hydrolysis of the mesylate group and thermal-oxidative degradation of the PEG chain. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the PEG backbone. |

| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Minimizes hydrolysis of the highly moisture-sensitive mesylate group. |

| Light | Protect from light. | Prevents photo-initiated degradation of the PEG chain. |

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

When preparing solutions, use anhydrous solvents and prepare them fresh for each use.

-

For aqueous reactions, perform the conjugation promptly after dissolution to minimize hydrolysis of the mesylate group.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols outline a general approach for assessing the stability of this compound.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Anhydrous acetonitrile

-

Buffer solutions (pH 4, 7, 9)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 40°C and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature and 40°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an appropriate amount of HCl before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Degradation (Solid State): Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without exposure to humidity. Analyze samples at various time points (e.g., 1, 2, 4, 8 weeks).

-

Thermal Degradation (Solution): Dissolve this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) and in aqueous buffer (pH 7). Incubate at 40°C and 60°C. Collect samples at various time points.

-

Photostability: Expose a solution of this compound and the solid compound to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

Analytical Methods for Stability Monitoring

1. High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase HPLC method with a C18 column is suitable for separating this compound from its degradation products.[3][8]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, can be used.

-

Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as the PEG backbone lacks a strong UV chromophore. A mass spectrometer (MS) can also be used for identification of degradation products.[8][9][10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to monitor the disappearance of the mesylate protons and the appearance of new signals corresponding to degradation products.[3][11][12] Quantitative NMR (qNMR) can be employed to determine the purity of the sample.

-

¹³C NMR: Provides information on changes in the carbon skeleton of the PEG chain and the mesylate group.

3. Mass Spectrometry (MS):

-

LC-MS: Can be coupled with the HPLC method to identify the mass of the parent compound and its degradation products, aiding in structural elucidation.[9][10]

-

MALDI-TOF MS: Useful for analyzing the molecular weight distribution of the PEG-containing species.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

Logical Framework for Handling and Storage

To ensure the optimal quality of this compound for research and development, a logical approach to its handling and storage is essential. The following diagram outlines a decision-making process for the proper management of the reagent.

Caption: Decision tree for proper storage and handling of this compound.

Conclusion

The stability of this compound is paramount for its successful application in bioconjugation and drug delivery. The primary degradation routes are hydrolysis of the mesylate group and oxidative degradation of the PEG backbone. Strict adherence to recommended storage conditions, including low temperature (-20°C for long-term), inert atmosphere, and protection from moisture and light, is crucial for preserving its integrity. For researchers developing processes involving this reagent, conducting forced degradation studies is highly recommended to establish a comprehensive stability profile and to develop robust, stability-indicating analytical methods. This guide provides the foundational knowledge and experimental framework to ensure the quality and reliability of this compound in scientific applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a UPLC-MS/MS assay for determination of PA-PEG8-PA polymers in rat plasma coupled with [M - H]- to enhance sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]

- 11. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide on the Safe Handling and Use of m-PEG8-MS

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). A complete SDS for m-PEG8-MS was not available at the time of writing. The information herein is a synthesis of data from chemical suppliers and general safety knowledge for related chemical compounds. Always consult with your institution's safety officer and refer to the supplier's documentation before handling this chemical.

Introduction to this compound

This compound (methoxy-polyethylene glycol-methanesulfonate) is a monofunctional, discrete polyethylene (B3416737) glycol (dPEG®) reagent. It consists of a monomethyl ether-capped eight-unit polyethylene glycol chain functionalized with a terminal mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making this compound a highly efficient reagent for the PEGylation of nucleophiles such as amines, thiols, and alkoxides through nucleophilic substitution reactions.[1] Its hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of conjugated molecules, making it a valuable tool in bioconjugation, drug delivery, and surface modification.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [1] |

| Synonyms | m-PEG8-Mesylate, Methoxy-PEG8-Mesylate | [1] |

| CAS Number | 477775-57-8 | |

| Chemical Formula | C16H34O10S | [1] |

| Molecular Weight | 418.5 g/mol | [1] |

| Appearance | Solid powder or oil | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water, DMSO, DCM, DMF |

Safety and Handling Precautions

Hazard Identification

The primary hazard associated with this compound is its reactivity. The mesylate group is a potent alkylating agent, and as such, the compound should be handled with care to avoid contact with skin, eyes, and mucous membranes. Alkylating agents are potentially genotoxic.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this compound.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |

| Body Protection | A laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

| Condition | Recommendation | Reference |

| Temperature | -20°C for long-term storage. | [3] |

| Environment | Keep in a sealed container, away from light and moisture. | |

| Handling Atmosphere | Use under an inert atmosphere (e.g., argon or nitrogen) when possible. |

First Aid Measures

The following are general first-aid recommendations. Seek immediate medical attention in case of significant exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. |

Experimental Protocols

Due to the absence of specific published safety studies, a generalized experimental protocol for a typical bioconjugation reaction involving this compound is provided below. This protocol should be adapted based on the specific nucleophile and reaction conditions.

General Protocol for PEGylation of a Protein

Objective: To covalently attach this compound to a primary amine on a protein.

Materials:

-

This compound

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Anhydrous aprotic solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO) immediately before use.

-

-

PEGylation Reaction:

-

To a solution of the protein in the reaction buffer, add the desired molar excess of the this compound stock solution.

-

The reaction mixture is typically incubated at room temperature or 4°C with gentle stirring for a duration ranging from 1 to 24 hours, depending on the reactivity of the protein.

-

-

Quenching the Reaction:

-

Add a quenching reagent with a primary amine (e.g., Tris or glycine) to react with any unreacted this compound.

-

-

Purification:

-

Purify the PEGylated protein from the reaction mixture using a suitable chromatography technique, such as size-exclusion chromatography, to remove excess reagents and byproducts.

-

-

Characterization:

-

Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

-

Visualizations

Chemical Reactivity of this compound

The following diagram illustrates the fundamental reactivity of this compound in a nucleophilic substitution reaction. The mesylate group acts as a good leaving group, allowing for the covalent attachment of the PEG chain to a nucleophile.

Caption: Nucleophilic substitution reaction of this compound.

Laboratory Workflow for Handling this compound

This diagram outlines a safe and logical workflow for handling a reactive PEGylation reagent like this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

The Versatility of m-PEG8-MS: A Technical Guide to its Applications in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS) is a discrete PEG (dPEG®) linker that has emerged as a valuable tool in the field of bioconjugation and drug delivery. Comprising a methoxy-capped eight-unit polyethylene (B3416737) glycol chain functionalized with a terminal mesyl group, this linker offers a unique combination of hydrophilicity, defined length, and reactive potential. The mesyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the covalent attachment of the PEG linker to various biomolecules and surfaces. This technical guide provides an in-depth review of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Applications of this compound

The principal applications of this compound and its derivatives revolve around their ability to improve the physicochemical and pharmacokinetic properties of conjugated molecules. The primary areas of application include:

-

Protein and Peptide PEGylation: Enhancing the solubility, stability, and in vivo circulation half-life of therapeutic proteins and peptides.

-

Antibody-Drug Conjugate (ADC) Linkers: Serving as a hydrophilic spacer in ADCs to modulate drug-to-antibody ratio (DAR), improve pharmacokinetics, and enhance tolerability.[1][2]

-

PROTAC® Development: Acting as a linker component in Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their biocompatibility, reduce non-specific protein binding, and prolong circulation time.[3]

Data Presentation: Quantitative Insights into PEG8-Linker Applications

The following tables summarize key quantitative data from studies involving PEG8 and similar short-chain PEG linkers in various bioconjugation applications. It is important to note that specific outcomes can vary depending on the biomolecule, reaction conditions, and the specific functional group used in conjunction with the PEG linker.

Table 1: Pharmacokinetic Parameters of PEGylated Molecules

| Molecule | PEG Linker | Half-life (t½) | Clearance | Key Finding | Reference |

| PSMA Inhibitor | [68Ga]Ga-PP8-WD (contains PEG8) | - | Reduced renal uptake by five-fold compared to a non-PEGylated analog | PEG8 modification significantly reduces renal clearance.[3] | [3] |

| Antibody-Drug Conjugate | ADC with PEG8 linker | Increased | Decreased compared to ADCs with smaller PEGs | ADCs with PEG8 or larger PEGs showed improved tolerability and reduced plasma clearance.[1] | [1] |

| Gold Nanoparticles | mPEG36-HS | 23.6 ± 2.3 h | Lowered | Monodisperse PEG linkers significantly prolong blood circulation half-life compared to polydisperse PEGs.[4] | [4] |

Table 2: Drug-to-Antibody Ratio (DAR) in ADCs with PEG Linkers

| Antibody | Linker-Payload | Average DAR | Method of Determination | Key Finding | Reference |

| Trastuzumab | Emtansine (lysine-linked) | ~3.5 | LC-MS | Heterogeneous mixture of species with DAR ranging from 0 to 7.[5] | [5] |

| Flexmab | SG3710 (cysteine-linked dual-maleimide PBD dimer with PEG8) | 1 | Mass Spectrometry | A dual-maleimide linker with PEG8 allows for a homogenous ADC with a DAR of one.[2] | [2] |

| Generic mAb | - | 3-4 | General Guideline | An ideal DAR is often considered to be in the range of 3-4 for optimal efficacy and safety.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: General Procedure for Protein PEGylation via Lysine (B10760008) Residues using m-PEG8-NHS Ester

This compound can be readily converted to its amine-reactive N-hydroxysuccinimide (NHS) ester derivative for conjugation to lysine residues on proteins.

Objective: To covalently attach m-PEG8 to a protein to enhance its solubility and stability.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 20 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.5)

-

m-PEG8-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column for purification

Methodology:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris must be removed by dialysis or buffer exchange.

-

Bring the protein solution to the desired reaction temperature (room temperature or 4°C).

-

-

PEG Reagent Preparation:

-

Allow the m-PEG8-NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Calculate the required amount of m-PEG8-NHS ester. A 5- to 20-fold molar excess of the PEG reagent to the protein is a common starting point.[6]

-

Immediately before use, dissolve the calculated amount of m-PEG8-NHS ester in a minimal volume of anhydrous DMSO or DMF.

-

-

PEGylation Reaction:

-

Slowly add the dissolved m-PEG8-NHS ester to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]

-

-

Reaction Quenching:

-

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted m-PEG8-NHS ester.[6]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein conjugate using a pre-equilibrated SEC column to remove excess PEG reagent and quenching buffer.

-

Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to confirm PEGylation.

-

Protocol 2: Functionalization of Nanoparticles with m-PEG8-Thiol

This compound can be converted to a thiol-terminated linker for attachment to the surface of nanoparticles, such as gold nanoparticles (AuNPs).

Objective: To create a hydrophilic and biocompatible PEG layer on the surface of nanoparticles.

Materials:

-

Nanoparticle suspension (e.g., AuNPs) in a suitable buffer

-

m-PEG8-SH (m-PEG8-thiol)

-

Phosphate buffer (pH 7.4)

-

Centrifugation equipment

Methodology:

-

m-PEG8-Thiol Preparation:

-

Dissolve m-PEG8-SH in deionized water or phosphate buffer to a desired stock concentration.

-

-

Nanoparticle Preparation:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Remove the supernatant and resuspend the nanoparticles in the phosphate buffer. Repeat this washing step twice.

-

-

Functionalization Reaction:

-

Add the m-PEG8-SH solution to the washed nanoparticle suspension. The molar ratio of PEG linker to nanoparticles will need to be optimized based on the nanoparticle size and desired grafting density.

-

Incubate the mixture overnight at room temperature with gentle shaking.

-

-

Purification:

-

Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.

-

Remove the supernatant containing unreacted m-PEG8-SH.

-

Resuspend the nanoparticle pellet in fresh phosphate buffer.

-

Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted linker.

-

-

Characterization:

-

Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and zeta potential, and Transmission Electron Microscopy (TEM) to visualize the particles.

-

Mandatory Visualizations

Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional m-PEG8 Linker

Caption: Workflow for ADC synthesis using a heterobifunctional m-PEG8 linker.

Diagram 2: PROTAC Formation using an m-PEG8 Linker

References

- 1. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]

- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application of m-PEG8-MS in Drug Delivery Systems: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methoxy-polyethylene glycol (8)-mesylate (m-PEG8-MS) in the development of advanced drug delivery systems. The unique properties of the this compound linker, featuring a discrete eight-unit polyethylene (B3416737) glycol chain and a highly reactive methanesulfonyl (mesyl) leaving group, make it a versatile tool for the PEGylation of proteins, nanoparticles, and other therapeutic moieties.

Introduction to this compound

This compound is a heterobifunctional linker designed for the covalent modification of biomolecules and surfaces. The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the aqueous solubility and stability of conjugated molecules. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to primary amines and other nucleophiles under mild conditions. This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

The discrete length of the PEG8 chain provides a precise spacer arm, which can be critical in applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where maintaining the biological activity of the conjugated molecule is paramount.

Key Applications in Drug Delivery

The primary applications of this compound in drug delivery systems revolve around its ability to confer the beneficial properties of PEGylation to a variety of therapeutic platforms.

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG8 chain can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration. Furthermore, the PEG layer can protect conjugated molecules from enzymatic degradation, thereby increasing their stability in biological fluids.

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation with this compound can reduce renal clearance, leading to a longer circulation half-life. This allows for sustained drug exposure and potentially reduced dosing frequency.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins and nanoparticles, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.

-

Improved Pharmacokinetics: The "stealth" properties conferred by the PEG layer can reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), leading to improved bioavailability and tumor accumulation through the enhanced permeability and retention (EPR) effect in cancer therapy.

-

Controlled Drug Release: In nanoparticle formulations, the density and length of the PEG chains on the surface can influence the drug release kinetics.

-

Surface Modification of Nanoparticles: this compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their biocompatibility and in vivo performance.

-